
3-N-Boc-5/'/'-O-dimethoxytrityl-3/'/'-fluoro-thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine: is a synthetic nucleoside analog. It is characterized by the presence of a fluorine atom at the 3’ position of the sugar ring, a dimethoxytrityl group at the 5’ position, and a tert-butyloxycarbonyl (Boc) group at the N3 position of the thymine base. This compound is primarily used in the synthesis of modified nucleic acids and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine typically involves multiple steps:
Protection of the Thymidine Base: The thymine base is protected by attaching a tert-butyloxycarbonyl (Boc) group at the N3 position.
Fluorination: The 3’ position of the sugar ring is fluorinated using appropriate fluorinating agents.
Dimethoxytritylation: The 5’ position of the sugar ring is protected by attaching a dimethoxytrityl (DMT) group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar ring.
Reduction: Reduction reactions can occur at the carbonyl groups of the thymine base.
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the sugar ring.
Reduction: Reduced derivatives of the thymine base.
Substitution: Substituted nucleoside analogs with different functional groups at the 3’ position.
Aplicaciones Científicas De Investigación
Chemistry:
DNA Synthesis: The compound is used as a precursor for the incorporation of fluoropyrimidines into synthetic DNA, which helps in studying DNA stability and interactions.
Biology:
DNA-Protein Interactions: It is used to study how proteins interact with DNA containing fluoropyrimidines, providing insights into biological processes.
Medicine:
Antisense Oligonucleotides: The compound is incorporated into antisense oligonucleotides to improve their stability and affinity for target mRNA, which is useful in gene therapy.
Industry:
Nucleic Acid Research: It is valuable for studying nucleic acids and developing new therapeutic interventions.
Mecanismo De Acción
The mechanism of action of 3-N-Boc-5’‘-O-dimethoxytrityl-3’‘-fluoro-thymidine involves its incorporation into synthetic DNA. The fluorine atom at the 3’ position affects the stability of DNA duplexes, while the dimethoxytrityl and Boc groups protect the molecule during synthesis. The compound interacts with various molecular targets, including DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
3’-Deoxy-3’-fluorothymidine: Lacks the Boc and DMT protecting groups.
5’-O-Dimethoxytritylthymidine: Lacks the fluorine atom at the 3’ position.
3-N-Boc-thymidine: Lacks the fluorine atom and the DMT group.
Uniqueness: 3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine is unique due to the combination of the fluorine atom, dimethoxytrityl group, and Boc group, which provide specific properties for DNA synthesis and stability studies.
Propiedades
Número CAS |
138685-99-1 |
|---|---|
Fórmula molecular |
C36H39FN2O8 |
Peso molecular |
646.712 |
Nombre IUPAC |
[(2R,3R,4S,5R)-4-fluoro-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C36H39FN2O8/c1-23-20-39(34(42)38-31(23)40)32-29(37)30(44-22-45-33(41)35(2,3)4)28(47-32)21-46-36(24-12-8-6-9-13-24,25-14-10-7-11-15-25)26-16-18-27(43-5)19-17-26/h6-20,28-30,32H,21-22H2,1-5H3,(H,38,40,42)/t28-,29+,30-,32-/m1/s1 |
Clave InChI |
PFCXEGIEWDGXHF-FHRWSLRQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OCOC(=O)C(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


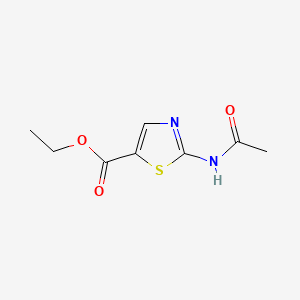
![3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B597489.png)
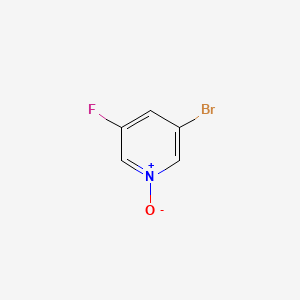
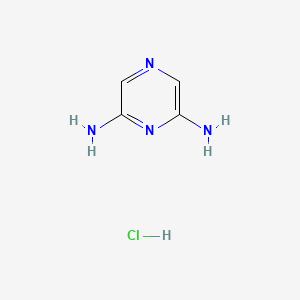
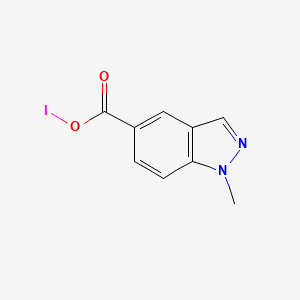
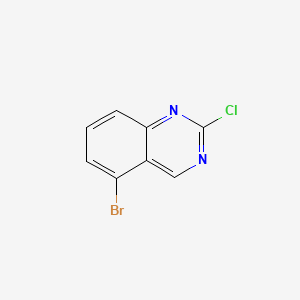
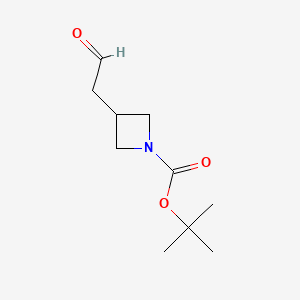
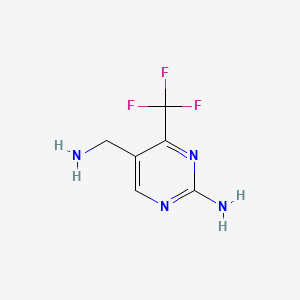
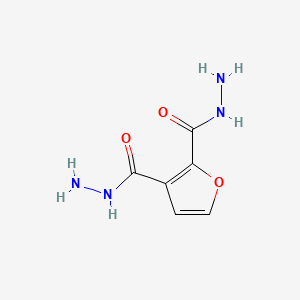

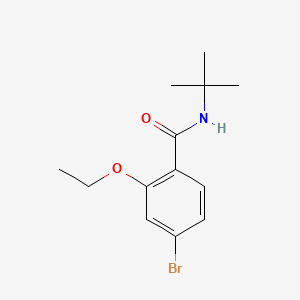
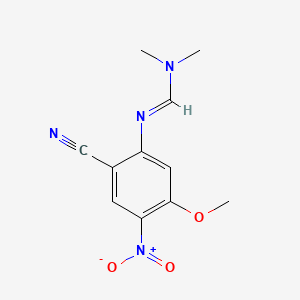
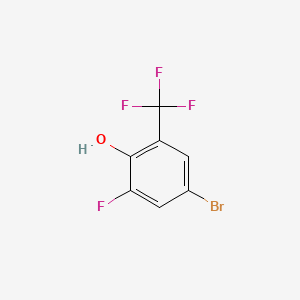
![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)
